molecular formula C6H7NO4S B12871117 1-Acetyl-1H-pyrrole-2-sulfonic acid CAS No. 857422-45-8

1-Acetyl-1H-pyrrole-2-sulfonic acid

Cat. No.: B12871117
CAS No.: 857422-45-8
M. Wt: 189.19 g/mol
InChI Key: YNLCAFXWMSJEKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-1H-pyrrole-2-sulfonic acid is a heterocyclic organic compound that features a pyrrole ring substituted with an acetyl group at the nitrogen atom and a sulfonic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-1H-pyrrole-2-sulfonic acid typically involves the sulfonation of pyrrole derivatives. One common method is the reaction of pyrrole with sulfur trioxide in pyridine at elevated temperatures (around 100°C) to yield pyrrole-2-sulfonic acid . The acetylation of the nitrogen atom can be achieved using acetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-1H-pyrrole-2-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

    Reduction: The acetyl group can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3- and 4-positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfonates and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

1-Acetyl-1H-pyrrole-2-sulfonic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Acetyl-1H-pyrrole-2-sulfonic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The sulfonic acid group can form strong ionic interactions, while the acetyl group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of target proteins and pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole-2-sulfonic acid: Lacks the acetyl group, making it less versatile in certain chemical reactions.

    1-Acetylpyrrole: Lacks the sulfonic acid group, reducing its solubility and reactivity in aqueous environments.

    2-Acetylpyrrole: Has the acetyl group at the 2-position instead of the nitrogen, leading to different chemical properties and reactivity.

Uniqueness

1-Acetyl-1H-pyrrole-2-sulfonic acid is unique due to the presence of both the acetyl and sulfonic acid groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

857422-45-8

Molecular Formula

C6H7NO4S

Molecular Weight

189.19 g/mol

IUPAC Name

1-acetylpyrrole-2-sulfonic acid

InChI

InChI=1S/C6H7NO4S/c1-5(8)7-4-2-3-6(7)12(9,10)11/h2-4H,1H3,(H,9,10,11)

InChI Key

YNLCAFXWMSJEKI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC=C1S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.